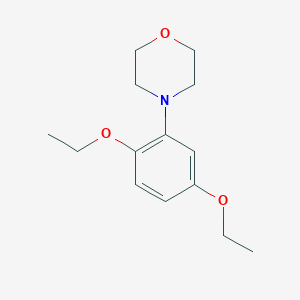

4-(2,5-Diethoxyphenyl)morpholine

Description

Significance of Morpholine (B109124) Scaffolds in Advanced Organic Synthesis

The morpholine scaffold is a cornerstone in modern synthetic chemistry due to its versatile and readily accessible nature. sci-hub.se As a saturated heterocycle, it is frequently incorporated into molecular designs to enhance properties such as aqueous solubility, metabolic stability, and bioavailability. nih.govresearchgate.net The morpholine ring is considered a "privileged structure" in medicinal chemistry because its presence is common across numerous approved drugs and bioactive molecules. nih.govresearchgate.net Its utility stems from its advantageous physicochemical, biological, and metabolic properties, as well as the existence of facile synthetic routes for its incorporation. sci-hub.senih.gov

The ring's nitrogen atom provides a basic handle for chemical modification, while the ether oxygen can act as a weak hydrogen bond acceptor. sci-hub.se This combination allows the morpholine moiety to improve the pharmacokinetic profile of a drug candidate, for instance, by prolonging its plasma half-life. sci-hub.se Furthermore, the scaffold itself is a versatile building block that can be constructed or introduced through various synthetic methodologies, making it a frequent choice for creating large libraries of compounds for drug discovery projects. nih.govresearchgate.net Beyond pharmaceuticals, morpholine derivatives also find use as corrosion inhibitors, rubber additives, and solvents.

Overview of Aryl-Substituted Morpholine Derivatives in Contemporary Chemical Research

Attaching an aryl group directly to the nitrogen atom of the morpholine ring creates the class of N-arylmorpholines, which are a major focus of contemporary research. This substitution significantly influences the molecule's electronic and steric properties, opening up a vast chemical space for exploration. The synthesis of these derivatives is a critical area of study, with methods like transition-metal-catalyzed cross-coupling reactions being essential for forging the key carbon-nitrogen bond. researchgate.net

N-arylmorpholine derivatives are investigated for a wide spectrum of biological activities. wisdomlib.org The aryl ring can be functionalized with various substituents, allowing for fine-tuning of the molecule's interaction with biological targets. nih.gov This strategy has been successfully employed to develop compounds for diverse therapeutic areas. For example, appropriately substituted aryl-morpholines have been identified as inhibitors of monoamine reuptake, with specific derivatives showing selectivity for serotonin (B10506) or noradrenaline, or dual inhibition. The ability to systematically modify the aryl portion of the scaffold makes N-arylmorpholines a powerful platform for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug development.

Research Trajectories for 4-(2,5-Diethoxyphenyl)morpholine within Heterocyclic Chemistry

The specific compound, this compound, is a member of the N-arylmorpholine class. Detailed research focusing exclusively on this compound under this precise name is limited in publicly accessible literature. However, substantial information is available for a closely related derivative, 2,5-Diethoxy-4-morpholinoaniline (B1203071) (CAS No. 51963-82-7), which features an additional amino (-NH2) group on the phenyl ring. It is plausible that "this compound" is used as a base name for this and related structures.

Research into 2,5-diethoxy-4-morpholinoaniline highlights its role as a valuable chemical intermediate. It is utilized in electrochemical synthesis for generating more complex molecules, such as sulfonamide derivatives. Furthermore, this compound and its derivatives have been investigated for their potential medicinal applications. Studies have identified them as belonging to a series of selective estrogen receptor modulators (SERMs), with the potential for use in treatments for conditions like breast cancer by inhibiting estrogen-induced cell proliferation. The presence of the dual ethoxy groups and the morpholine ring are key structural features that modulate its electronic properties and biological activity. The primary research trajectory for this chemical family appears to be in the fields of synthetic methodology and medicinal chemistry, where it serves as a scaffold for creating novel functional molecules. ontosight.ai

Chemical Data Tables

The following tables provide key identifiers and physicochemical properties for compounds discussed in this article. The data primarily pertains to the well-documented aniline (B41778) derivative, which is chemically the most relevant and researched compound related to the title name.

Table 1: Chemical Identification

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

| 2,5-Diethoxy-4-morpholinoaniline | 2,5-diethoxy-4-(morpholin-4-yl)aniline | 51963-82-7 | C₁₄H₂₂N₂O₃ |

| 2,5-Diethoxy-4-(morpholin-4-yl)aniline dihydrochloride | 2,5-diethoxy-4-(morpholin-4-yl)aniline;dihydrochloride | 136334-84-4 | C₁₄H₂₄Cl₂N₂O₃ |

| 4-(2,5-Diethoxy-4-nitrophenyl)morpholine | 4-(2,5-Diethoxy-4-nitrophenyl)morpholine | 86-16-8 | C₁₄H₂₀N₂O₅ |

| Morpholine | Morpholine | 110-91-8 | C₄H₉NO |

Data sourced from references epa.govepa.govsynquestlabs.commatrix-fine-chemicals.com.

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight ( g/mol ) | Appearance |

| 2,5-Diethoxy-4-morpholinoaniline | 266.34 | Not specified |

| 2,5-Diethoxy-4-(morpholin-4-yl)aniline dihydrochloride | 339.26 | Not specified |

| 4-(2,5-Diethoxy-4-nitrophenyl)morpholine | 296.32 | Not specified |

| Morpholine | 87.12 | Colorless liquid |

Data sourced from references epa.govepa.govsynquestlabs.commatrix-fine-chemicals.com.

Compound Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-diethoxyphenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-3-17-12-5-6-14(18-4-2)13(11-12)15-7-9-16-10-8-15/h5-6,11H,3-4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJTXYCLJJRZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599545 | |

| Record name | 4-(2,5-Diethoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91290-69-6 | |

| Record name | 4-(2,5-Diethoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,5 Diethoxyphenyl Morpholine and Analogous Structures

Established Synthetic Routes for N-Arylmorpholines

The construction of N-arylmorpholines can be achieved through several established pathways, often involving either the pre-formation of the morpholine (B109124) ring followed by arylation or the cyclization of precursors already containing the aryl group.

Conventional Multistep Approaches

Traditional methods for synthesizing morpholines often involve multiple steps. youtube.com A common strategy is the reaction of vicinal amino alcohols with appropriate reagents to form the heterocyclic ring. researchgate.net For instance, the dehydration of bis(2-hydroxyethyl)amines in the presence of strong acids like sulfuric acid or polyphosphoric acid at high temperatures can yield morpholine derivatives, although yields can be variable. researchgate.net Another classical approach involves the reaction of diethylene glycol with ammonia (B1221849) over a hydrogenation catalyst at elevated temperatures and pressures. chemicalbook.com

A more recent and efficient one or two-step, redox-neutral protocol utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgnih.gov This method is notable for its high yields and the clean isolation of N-monoalkylation products, which can then cyclize to form the morpholine ring. chemrxiv.orgnih.gov The selectivity of this reaction is dependent on the structure of the 1,2-amino alcohol and the properties of ethylene sulfate. chemrxiv.orgnih.gov

The synthesis of morpholine-2,5-diones from amino acids provides another multistep route. This typically involves the reaction of an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid intermediate, which then undergoes cyclization. acs.orgnih.gov

| Starting Materials | Reagents and Conditions | Product | Reference(s) |

| Bis(2-hydroxyethyl)amines | H2SO4 or polyphosphoric acid, high temperature | Morpholine derivatives | researchgate.net |

| Diethylene glycol, Ammonia | Hydrogenation catalyst, 150-400°C, 30-400 atm | Morpholine | chemicalbook.com |

| 1,2-Amino alcohols | Ethylene sulfate, tBuOK | Morpholine derivatives | chemrxiv.orgnih.gov |

| Amino acids, α-halogenated acyl halides | Base, then cyclization | Morpholine-2,5-diones | acs.orgnih.gov |

Ring-Closing Strategies for Morpholine Moiety Formation

The formation of the morpholine ring is a critical step in the synthesis of these heterocycles. Various ring-closing strategies have been developed to efficiently construct this six-membered ring.

Cycloaddition reactions offer a powerful tool for the synthesis of heterocyclic systems. A notable example is the transition-metal-free defluorinative cycloaddition of gem-difluoroalkenes with organic azides in the presence of morpholine as a solvent. nih.govresearchgate.netchemrxiv.orgresearchgate.net This reaction proceeds through an addition-elimination intermediate to regioselectively form fully substituted 1,2,3-triazoles with a morpholine substituent at the C-4 position. nih.govresearchgate.netchemrxiv.orgresearchgate.net While this specific reaction leads to a morpholine-substituted triazole rather than a simple N-arylmorpholine, it highlights the utility of morpholine in cycloaddition chemistry.

Another approach involves a single-flask procedure for generating α-keto-N-alkenylnitrones via a Chan-Lam coupling, which then undergo a spontaneous 6π electrocyclization to synthesize 2H-1,4-oxazine N-oxides. nih.gov These unsaturated morpholine derivatives can be further functionalized. nih.gov

Intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, provides a route to 1,4-oxazines (morpholines). organic-chemistry.org This method is also applicable to the synthesis of related five- and seven-membered heterocycles. organic-chemistry.org An electrochemical approach for the synthesis of 2,6-multisubstituted morpholines has also been developed, proceeding via an intramolecular etherification. nih.gov

The formation of the morpholine ring can be achieved through the strategic formation of C-O and C-N bonds. Iron(III)-catalyzed diastereoselective synthesis of substituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines with an allylic alcohol is one such method where the ring is formed via either C-O or C-N bond formation. organic-chemistry.org Similarly, a palladium(0)-catalyzed reaction of vinyloxiranes with amino-alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization, yields a variety of substituted morpholines. organic-chemistry.org

The Williamson ether synthesis is a classic method for C-O bond formation, involving the reaction of an alkoxide with a primary or secondary alkyl halide. numberanalytics.com This fundamental reaction can be adapted for the intramolecular cyclization step in morpholine synthesis.

The ring opening of activated small rings, such as 2-tosyl-1,2-oxazetidine, with nucleophiles like α-formyl carboxylates, can lead to the formation of morpholine hemiaminals in a cascade sequence. nih.govacs.org This approach provides access to diversely substituted morpholines. nih.govacs.org

| Reaction Type | Key Reagents/Catalysts | Description | Reference(s) |

| Defluorinative Cycloaddition | gem-difluoroalkenes, organic azides, morpholine | Forms morpholine-substituted 1,2,3-triazoles. | nih.govresearchgate.netchemrxiv.orgresearchgate.net |

| 6π Electrocyclization | α-ketooximes, alkenylboronic acids | Forms unsaturated morpholine N-oxides. | nih.gov |

| Intramolecular Hydroalkoxylation | Boron trifluoride etherate | Cyclization of nitrogen-tethered alkenes. | organic-chemistry.org |

| Electrochemical Intramolecular Etherification | Electrochemical conditions | Decarboxylative cyclization to form morpholines. | nih.gov |

| Catalytic C-O/C-N Bond Formation | Iron(III) or Palladium(0) catalysts | Diastereoselective synthesis from amino ethers/alcohols. | organic-chemistry.org |

| Ring Opening of Oxazetidine | Base (e.g., DBU, K2CO3) | Cascade reaction to form morpholine hemiaminals. | nih.govacs.org |

N-Arylation Approaches for Diethoxyphenyl Moiety Introduction

Once the morpholine ring is formed, or if starting with a precursor that will be cyclized, the introduction of the 2,5-diethoxyphenyl group is typically achieved through N-arylation reactions. A common precursor for this is 4-(2,5-diethoxy-4-nitrophenyl)morpholine, which can be subsequently reduced to the corresponding aniline (B41778) derivative, 2,5-diethoxy-4-morpholinoaniline (B1203071). ontosight.aichemspider.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely used for the formation of C-N bonds and is a key method for the N-arylation of amines, including morpholine. researchgate.net This reaction would involve coupling morpholine with a suitably substituted diethoxyphenyl halide or triflate.

Advanced Synthetic Strategies

The creation of aryl morpholines, including the specific target 4-(2,5-diethoxyphenyl)morpholine, benefits from a host of advanced synthetic techniques designed to enhance efficiency, control, and yield.

Catalytic Approaches, including Transition-Metal-Free and Ru(II)-catalyzed Methods

Catalysis plays a pivotal role in the synthesis of morpholine derivatives, offering pathways that are both efficient and selective. nih.gov Transition-metal catalysis, in particular, has been extensively explored. For instance, palladium-catalyzed carboamination reactions have been successfully employed to construct substituted morpholines. nih.govnih.gov This approach typically involves the reaction of an ethanolamine (B43304) derivative with an aryl bromide, generating the morpholine product as a single stereoisomer in moderate to good yields. nih.gov The mechanism often proceeds through a key palladium(aryl)(amido) intermediate, which undergoes syn-aminopalladation. nih.gov

Ruthenium(II) catalysts have also emerged as powerful tools for the synthesis of nitrogen-containing heterocycles. researchgate.net Specifically, Ru(II)-p-cymene complexes have been synthesized and characterized for their potential applications. acs.orgnih.gov While not a direct synthesis of the morpholine ring itself, these complexes highlight the utility of ruthenium in coordinating with morpholine-containing ligands, suggesting potential for catalytic applications in their synthesis. acs.orgnih.gov Tandem reactions employing a ruthenium catalyst for both hydroamination and asymmetric transfer hydrogenation have proven effective for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

In a move towards more sustainable chemistry, transition-metal-free approaches have also been developed. nih.gov One such method involves the use of inexpensive and readily available reagents like ethylene sulfate and tBuOK to convert 1,2-amino alcohols into morpholines in high yields. chemrxiv.org This protocol is noted for its ability to achieve clean monoalkylation of primary amines. chemrxiv.org Photocatalytic methods, which utilize light to drive chemical reactions, represent another frontier in transition-metal-free synthesis. nih.gov These reactions can construct complex morpholine scaffolds from simple starting materials with high diastereoselectivity. figshare.comacs.org

A comparative overview of different catalytic systems is presented below:

| Catalyst Type | General Approach | Key Features |

| Palladium | Carboamination of ethanolamine derivatives with aryl bromides. nih.govnih.gov | Good yields, high stereoselectivity. nih.gov |

| Ruthenium(II) | Tandem hydroamination/asymmetric transfer hydrogenation of aminoalkynes. organic-chemistry.org | High enantioselectivity for substituted morpholines. organic-chemistry.org |

| Transition-Metal-Free | Reaction of 1,2-amino alcohols with ethylene sulfate. chemrxiv.org | High yields, uses inexpensive reagents. chemrxiv.org |

| Photocatalytic | Light-induced diastereoselective annulation. figshare.comacs.org | High diastereoselectivity, modular approach. figshare.comacs.org |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.govnih.gov The synthesis of morpholine-containing compounds has significantly benefited from this technology. mdpi.comresearchgate.net For example, the synthesis of morpholine-based chalcones has been successfully achieved using microwave irradiation, which was found to be a more reliable and eco-friendly method. mdpi.com Similarly, various hybrid molecules derived from morpholine have been synthesized under microwave conditions, with studies examining the effects of different solvents and microwave power. researchgate.net The use of microwave assistance in the synthesis of aminopyridine, pyrrolidine, piperidine, and morpholine acetamides has also been shown to be a fast and environmentally friendly technique with good performance. mdpi.com

A comparison of conventional versus microwave-assisted synthesis for a selection of morpholine derivatives highlights the advantages of the latter:

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement |

| Synthesis of Morpholine-Based Chalcones mdpi.com | 24-48 hours | 5-10 minutes | Often higher yields |

| Synthesis of Morpholine Acetamides mdpi.com | Not specified | 5-10 minutes | High acceleration of reaction rates |

| Synthesis of Quinoline Derivatives nih.gov | 10 hours | 30 minutes | Significant time reduction |

Chemo- and Regioselective Synthesis Techniques

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like substituted morpholines. mdpi.com Various strategies have been developed to control the outcome of these reactions. For instance, in the synthesis of aryl chalcogenides, a one-pot reaction involving iridium-catalyzed meta C-H borylation followed by copper-catalyzed C-S coupling allows for the highly regioselective formation of 3,5-disubstituted products. rsc.org

In the context of morpholine synthesis, palladium-catalyzed carboamination has been shown to provide access to 2,3- and 2,5-disubstituted products with control over the substitution pattern. nih.gov Photocatalytic methods have also demonstrated excellent diastereoselectivity in the synthesis of substituted 2-aryl morpholines, allowing for the creation of challenging tri- and tetra-substituted derivatives. figshare.comacs.org The choice of catalyst and reaction conditions is paramount in directing the reaction towards the desired isomer. For example, Lewis acid catalysis can be employed to achieve exceptional regioselectivity in the halo-etherification of alkenes, a key step in some morpholine syntheses. nih.gov

Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for the optimization and development of new synthetic methods.

Study of Addition-Elimination Intermediates

The addition-elimination mechanism is a common pathway in the formation of heterocyclic compounds. f-cdn.com In the context of morpholine synthesis, this can involve the nucleophilic attack of an amine onto an electrophilic carbon, followed by the elimination of a leaving group to form the heterocyclic ring. For instance, the synthesis of morpholine-2,5-diones often proceeds through the formation of an N-(α-haloacyl)-α-amino acid intermediate, which then undergoes an intramolecular cyclization via an addition-elimination process. nih.gov Photocatalytic syntheses of morpholines have been mechanistically studied, revealing the formation of a radical cation intermediate as a key step. nih.govfigshare.com

Radical-Radical Coupling Mechanisms

Radical-radical coupling has emerged as a powerful tool for carbon-carbon and carbon-heteroatom bond formation. rsc.orgyoutube.com In the synthesis of complex organic molecules, this approach can offer unique and efficient disconnections. acs.orgnih.govrsc.org The synergistic combination of photoredox catalysis and organocatalysis can generate transient β-enaminyl radicals from ketones, which can then couple with persistent α-amino radicals in a highly selective manner. acs.org While not a direct synthesis of the morpholine ring, these methods showcase the potential of radical-radical coupling for constructing the building blocks of such heterocycles. Mechanistic studies have been crucial in understanding and controlling the selectivity of these radical-radical cross-coupling reactions. nih.gov For example, in the formation of C-S bonds, it has been shown that a thiyl radical and an aryl radical cation can undergo cross-coupling. nih.gov

Density Functional Theory (DFT) Based Mechanistic Insights

DFT calculations on the palladium-catalyzed amination of aryl halides have confirmed the general mechanistic sequence:

Amine Coordination and Deprotonation: Following oxidative addition, the amine (morpholine) coordinates to the resulting Pd(II) complex. A base then abstracts a proton from the coordinated amine to form a palladium-amido intermediate.

Reductive Elimination: This is the final bond-forming step where the C-N bond is formed, releasing the product, this compound. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. DFT calculations help to map the potential energy surface of this step and identify the transition state geometry.

DFT studies also shed light on potential side reactions and catalyst deactivation pathways. For instance, in some cases, β-hydride elimination from the palladium-amido complex can compete with reductive elimination, leading to byproducts. wikipedia.org The steric and electronic properties of the ligands and substrates, which can be modeled using DFT, play a crucial role in preventing such undesired pathways. For the synthesis of 4-arylmorpholines, the choice of a bulky phosphine (B1218219) ligand is generally found to favor the desired reductive elimination.

Interactive Table: Key Intermediates in the Buchwald-Hartwig Amination Cycle

| Intermediate | Description | Role in Catalytic Cycle |

| LPd(0) | Active catalyst | Initiates the cycle by reacting with the aryl halide. |

| (L)Pd(Ar)(X) | Oxidative addition complex | Formed after the Pd(0) inserts into the Ar-X bond. |

| [(L)Pd(Ar)(H₂N-R)]⁺X⁻ | Amine coordination complex | Precedes deprotonation. |

| (L)Pd(Ar)(HN-R) | Palladium-amido complex | The key intermediate prior to C-N bond formation. |

Computational and Theoretical Chemistry Studies of 4 2,5 Diethoxyphenyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a molecule, providing a foundational understanding of its behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of chemical compounds. By utilizing functionals that approximate the exchange-correlation energy, DFT calculations can determine the lowest energy arrangement of atoms in a molecule, known as the ground-state geometry. These calculations yield optimized bond lengths, bond angles, and dihedral angles.

For a molecule like 4-(2,5-Diethoxyphenyl)morpholine, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), would provide the precise three-dimensional structure. researchgate.net Such studies on related molecules, like 4-acetylmorpholine (B157445) and 4-(4-nitrophenyl)thiomorpholine (B1608610), have shown that the computational results for optimized geometry are in close agreement with experimental data from techniques like X-ray crystallography. researchgate.netmdpi.com The calculations also provide electronic properties such as total energy, dipole moment, and thermodynamic parameters like heat capacity and entropy, which are crucial for understanding the molecule's stability and polarity. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Phenyl-Heterocycle System (Based on related structures) Note: This table is illustrative and based on typical values for phenyl and morpholine-like rings found in computational studies. The data does not represent experimentally verified values for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (Aromatic-Morpholine) | ~1.38 Å |

| C-O (Morpholine) | ~1.43 Å | |

| C-C (Aromatic) | ~1.40 Å | |

| Bond Angle | C-N-C (Morpholine) | ~112° |

| C-O-C (Morpholine) | ~111° | |

| Dihedral Angle | Phenyl-Morpholine twist | ~30-50° |

The flexibility of the morpholine (B109124) ring and the rotation around the C-N bond connecting it to the phenyl group mean that this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies.

The morpholine ring typically adopts a stable chair conformation. mdpi.com For a substituted phenylmorpholine, the key variables are whether the phenyl group is in an axial or equatorial position on the morpholine ring and the rotational angle of the phenyl group itself. Computational studies on the analogous 4-(4-nitrophenyl)thiomorpholine have shown that the 4-nitrophenyl group resides in a quasi-axial position on the chair-form thiomorpholine (B91149) ring. mdpi.com A comprehensive conformational analysis would involve rotating the key dihedral angles and calculating the energy at each step to map out the potential energy surface. The minima on this surface correspond to stable conformers, and the energy differences between them indicate their relative populations at a given temperature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. mdpi.com

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on heteroatoms and are susceptible to electrophilic attack. For this compound, the oxygen atoms of the morpholine and ethoxy groups would be expected to show strong negative potential.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or high nuclear charge. These are susceptible to nucleophilic attack. The hydrogen atoms, particularly those on the morpholine ring adjacent to the nitrogen and oxygen, would likely be areas of positive potential.

Green and yellow regions represent intermediate or near-zero potential.

MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. nih.govajchem-a.com

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemmethod.comuni.lu These two orbitals are key to understanding a molecule's electronic transitions and chemical reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. uni.lu

The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. uni.lu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. In this compound, the HOMO is expected to be localized primarily on the electron-rich diethoxyphenyl ring, while the LUMO may be distributed across the aromatic system.

Table 2: Illustrative Frontier Orbital Energies and Energy Gap Note: This table presents typical energy values for a substituted aromatic amine from DFT calculations and is for illustrative purposes only.

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. weizmann.ac.ilresearcher.life It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researcher.life

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net These interactions are quantified by the second-order perturbation energy, E(2). For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (π) of the phenyl ring (n → π). This delocalization contributes to the stability of the molecule and influences its geometry and reactivity. NBO analysis also provides the natural atomic charges, offering a more chemically intuitive picture of charge distribution than other methods.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

From these, several key descriptors can be derived: mdpi.com

Electronegativity (χ): Represents the molecule's ability to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): Measures the resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η)

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. A molecule with high hardness is generally less reactive, while a molecule with a high electrophilicity index is a strong electrophile.

Table 3: Illustrative Global Reactivity Descriptors Note: This table is based on the illustrative FMO energies from Table 2.

| Descriptor | Symbol | Calculated Value (eV) |

| Ionization Potential | I | 5.85 |

| Electron Affinity | A | 1.20 |

| Electronegativity | χ | 3.525 |

| Chemical Hardness | η | 2.325 |

| Chemical Softness | S | 0.215 |

| Electrophilicity Index | ω | 2.673 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of this compound in various environments. nih.govmdpi.com These simulations, by solving Newton's equations of motion for a system of atoms, can map out the conformational flexibility of the molecule and its interactions with surrounding solvent molecules over time.

For this compound, a key area of investigation would be the rotational dynamics of the C-N bond connecting the phenyl and morpholine rings, as well as the conformational behavior of the morpholine ring itself, which typically exists in a chair conformation. researchgate.net The two ethoxy groups on the phenyl ring also contribute to the molecule's dynamic profile through the rotation of their C-O bonds.

Table 1: Key Dynamic Properties Investigated by Molecular Dynamics Simulations

| Property | Description | Potential Insights for this compound |

| Dihedral Angle Distributions | The probability distribution of the torsion angles of key rotatable bonds. | Understanding the preferred orientation of the morpholine ring relative to the diethoxyphenyl ring and the conformational preferences of the ethoxy groups. |

| Radial Distribution Functions (RDFs) | The probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. | Characterizing the solvation shell around the molecule, particularly around the polar morpholine nitrogen and oxygen atoms, and the hydrophobic phenyl ring. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed molecule at different time points. | Assessing the structural stability and conformational changes of the molecule over the course of the simulation. |

| Hydrogen Bonding Analysis | Identification and characterization of hydrogen bonds between the solute and protic solvents. | Quantifying the strength and lifetime of hydrogen bonds between the morpholine's oxygen and nitrogen atoms and solvent molecules like water. |

In a simulated aqueous environment, the oxygen and nitrogen atoms of the morpholine ring would be expected to act as hydrogen bond acceptors, influencing the local water structure. The diethoxyphenyl group, being largely nonpolar, would likely be surrounded by a more ordered cage of water molecules, a phenomenon known as hydrophobic solvation. The insights gained from MD simulations are crucial for understanding how the molecule behaves in a biological context or as a component in a solution-based chemical reaction. mdpi.com

Theoretical Insights into Electronic Features and Basicity of the Nitrogen Atom

The electronic properties of this compound are fundamental to its chemical behavior. Density Functional Theory (DFT) is a common computational method used to investigate these features. nih.gov The interaction between the electron-donating diethoxyphenyl group and the morpholine ring is of particular interest.

The basicity of the morpholine nitrogen is a key characteristic. The pKa of the conjugate acid of morpholine itself is around 8.4. masterorganicchemistry.com In this compound, the electronic effect of the substituent at the nitrogen atom significantly modulates this basicity. The phenyl group, being electron-withdrawing through resonance, would be expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to an N-alkylmorpholine. masterorganicchemistry.com However, the two ethoxy groups on the phenyl ring are electron-donating through resonance, which would counteract the electron-withdrawing effect of the phenyl ring to some extent.

Theoretical calculations can quantify these effects by determining the proton affinity (the negative of the enthalpy change for the gas-phase protonation reaction) and by calculating the pKa value in solution using appropriate solvation models. The degree of pyramidalization around the nitrogen atom also has a significant impact on its electron-donating ability and thus its basicity. nih.gov

Table 2: Calculated Electronic Properties and Their Significance

| Property | Description | Predicted Influence on this compound |

| Proton Affinity (PA) | The energy released upon the addition of a proton to the molecule in the gas phase. | A higher PA value indicates a stronger base. The diethoxy substitution is expected to increase the PA relative to N-phenylmorpholine. |

| Calculated pKa | The negative logarithm of the acid dissociation constant of the conjugate acid in a solvent. | Provides a quantitative measure of basicity in solution. Expected to be lower than that of simple alkylamines but potentially higher than N-phenylmorpholine. fiveable.me |

| Natural Bond Orbital (NBO) Charges | A method for calculating the charge distribution on each atom. | Reveals the electron density on the morpholine nitrogen, providing a qualitative measure of its nucleophilicity and basicity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The region around the nitrogen lone pair would be a site of negative potential. bohrium.com |

Structure-Property Relationship (SPR) Investigations

Computational methods are invaluable for establishing relationships between the molecular structure of this compound and its macroscopic properties.

Correlation of Molecular Structure with Spectroscopic Signatures

Theoretical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. By comparing these theoretical spectra with experimental data, a detailed assignment of the spectral features can be achieved, leading to a deeper understanding of the molecular structure.

For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of the different protons and carbons in this compound. The calculated shifts would be sensitive to the conformational state of the molecule, particularly the orientation of the phenyl ring with respect to the morpholine ring.

Similarly, the vibrational frequencies in the IR spectrum can be calculated and assigned to specific molecular motions. For example, the C-O-C stretching vibrations of the ether linkages in the diethoxyphenyl group and the morpholine ring, as well as the C-N stretching of the tertiary amine, would give rise to characteristic bands. nih.gov Two-dimensional correlation spectroscopy (2D-COS) can be a powerful technique, when combined with theoretical calculations, to understand the complex vibrational spectra of such molecules. mdpi.com

Theoretical Prediction of Chemical Reactivity and Behavior

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into its behavior as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich diethoxyphenyl ring, indicating that this part of the molecule is most susceptible to electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the phenyl ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. jmaterenvironsci.com

Reactivity descriptors, such as chemical potential, hardness, and softness, can also be calculated from the HOMO and LUMO energies to provide a more quantitative prediction of reactivity. These parameters are useful in understanding the molecule's propensity to participate in various chemical reactions.

Chemical Reactivity and Functionalization of 4 2,5 Diethoxyphenyl Morpholine

Reactions at the Morpholine (B109124) Nitrogen

The nitrogen atom within the morpholine ring of 4-(2,5-diethoxyphenyl)morpholine serves as a key site for chemical modification, readily undergoing reactions to form new covalent bonds. This reactivity is central to the synthesis of a wide array of derivatives.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the morpholine nitrogen makes it nucleophilic, facilitating reactions with electrophilic reagents such as alkyl halides and acyl halides. N-alkylation introduces an alkyl group onto the nitrogen atom, while N-acylation results in the formation of an N-acylmorpholine derivative. For instance, the reaction of morpholine with ethyl acetate (B1210297) in the presence of an ionic liquid catalyst can yield N-acetylmorpholine. google.com This process typically involves heating the reactants, with reaction times ranging from 6 to 10 hours at temperatures between 140-160°C. google.com

Derivatization for Analytical and Synthetic Purposes

The reactivity of the morpholine nitrogen is also exploited for analytical derivatization, a technique used to modify an analyte to make it more suitable for analysis by methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net For example, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to produce the stable and volatile N-nitrosomorpholine derivative, which is amenable to GC-MS analysis. researchgate.net Another derivatization approach involves the reaction of morpholine with 1-naphthyl isothiocyanate to form a stable derivative suitable for high-performance liquid chromatography (HPLC) analysis. researchgate.net These derivatization strategies are crucial for the detection and quantification of morpholine-containing compounds in various matrices. researchgate.netnih.gov

Reactions Involving the Diethoxyphenyl Moiety

The diethoxyphenyl group of this compound offers additional opportunities for chemical modification, primarily through reactions that target the aromatic ring or the ether linkages.

Electrophilic Aromatic Substitution Reactions

The diethoxyphenyl ring is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The ethoxy groups are activating and ortho-, para-directing, influencing the position of substitution. Nitration is a common example of this type of reaction. For instance, the nitration of this compound would be expected to yield 4-(2,5-diethoxy-4-nitrophenyl)morpholine. epa.gov Such reactions are fundamental in introducing new functional groups onto the aromatic scaffold, thereby altering the molecule's electronic and steric properties. nih.govpsu.edu

Transformations of Ether Linkages

The ether linkages in the diethoxyphenyl moiety can potentially be cleaved under specific reaction conditions, although this is generally a less common transformation compared to reactions at the nitrogen or on the aromatic ring. Cleavage of aryl ethers typically requires harsh reagents and conditions.

Formation of Complex Derivatives (e.g., Chalcones, Imidazoles, Thiazolidinones)

The core structure of this compound can serve as a building block for the synthesis of more complex heterocyclic systems, including chalcones, imidazoles, and thiazolidinones. These derivatives are often of interest due to their diverse biological activities. nih.gov

Chalcones: Chalcones are synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with an aromatic aldehyde. jetir.orgjchemrev.comnih.gov While direct synthesis from this compound is not typical, derivatives of this compound could be used to create novel chalcones. nih.govresearchgate.net

Imidazoles: The synthesis of substituted imidazoles can be achieved through a multi-component reaction involving an aldehyde, a 1,2-dicarbonyl compound, and an ammonia (B1221849) source like ammonium (B1175870) acetate. sciepub.comnih.govnih.gov

Thiazolidinones: Thiazolidin-4-ones are a class of heterocyclic compounds that can be synthesized through various routes. mdpi.comresearchgate.netresearchgate.net One common method involves the cyclocondensation of a primary amine, an aldehyde, and a mercaptoacetic acid. nih.govnih.gov

The following table summarizes the types of reactions and the resulting derivatives discussed:

| Reaction Type | Reactant(s) | Product(s) |

| N-Alkylation | This compound, Alkyl halide | N-Alkyl-4-(2,5-diethoxyphenyl)morpholinium halide |

| N-Acylation | This compound, Acyl halide/anhydride | N-Acyl-4-(2,5-diethoxyphenyl)morpholine |

| Electrophilic Aromatic Substitution (Nitration) | This compound, Nitrating agent | 4-(2,5-Diethoxy-nitrophenyl)morpholine |

| Chalcone Synthesis (Claisen-Schmidt) | Substituted acetophenone, Aromatic aldehyde | Chalcone |

| Imidazole Synthesis | Aldehyde, 1,2-Dicarbonyl compound, Ammonium acetate | Substituted imidazole |

| Thiazolidinone Synthesis | Amine, Aldehyde, Mercaptoacetic acid | Thiazolidin-4-one |

4 2,5 Diethoxyphenyl Morpholine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Advanced Organic Scaffolds

The 4-(2,5-Diethoxyphenyl)morpholine moiety serves as a foundational component for the elaboration of more complex and functionally rich organic scaffolds. The presence of the diethoxyphenyl group offers multiple points for further chemical modification, while the morpholine (B109124) nitrogen provides a nucleophilic handle for a variety of transformations.

Synthetic chemists have utilized this compound to construct a range of nitrogen-containing heterocyclic systems. mdpi.com The inherent reactivity of the secondary amine within the morpholine ring allows for straightforward derivatization through reactions such as acylation, alkylation, and arylation. These transformations are pivotal in building molecular complexity and introducing desired pharmacophores.

For instance, the synthesis of various substituted morpholines has been achieved through diastereoselective methods, highlighting the ability to control stereochemistry in the resulting scaffolds. researchgate.net While not specifically detailing the 2,5-diethoxy substitution, these general strategies are applicable and demonstrate the potential for creating stereochemically defined structures from morpholine precursors. The development of such synthetic routes is crucial for accessing novel chemical space and for the preparation of enantiomerically pure compounds, which is often a requirement for biologically active molecules. nih.govresearchgate.net

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. These reactions are highly convergent and atom-economical, making them particularly attractive for the generation of compound libraries for drug discovery. wikipedia.orgorganic-chemistry.orgnih.gov this compound, with its secondary amine functionality, is an ideal candidate for participation in several named MCRs, most notably the Ugi and Passerini reactions.

In the Ugi four-component reaction (U-4CR) , an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. wikipedia.orgorganic-chemistry.orgnih.gov this compound can serve as the amine component in this reaction, leading to the formation of peptidomimetic scaffolds incorporating the morpholine-diethoxyphenyl unit. The versatility of the Ugi reaction allows for a wide range of substituents to be introduced by varying the other three components, providing rapid access to a diverse set of complex molecules. nih.gov

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org While the amine is not a direct component, derivatives of this compound, such as those bearing a carboxylic acid or carbonyl group, could potentially be employed in this reaction, further expanding its utility in the synthesis of complex ester and amide-containing structures.

The application of morpholine derivatives in such reactions underscores their importance as building blocks for creating molecular diversity. The products of these reactions can serve as scaffolds for further chemical exploration and as potential leads in drug discovery programs.

Strategies for Incorporating the Morpholine-Diethoxyphenyl Unit into Larger Molecular Architectures

The incorporation of the this compound unit into larger and more complex molecular frameworks is a key strategy in the design of novel compounds with specific functional properties. Several synthetic approaches can be employed to achieve this, leveraging the reactivity of both the morpholine ring and the diethoxyphenyl substituent.

Table 1: Synthetic Strategies for Incorporation

| Strategy | Description | Key Reactions |

|---|---|---|

| N-Functionalization | Direct modification of the morpholine nitrogen. | Acylation, Alkylation, Reductive Amination, Buchwald-Hartwig Amination |

| Aromatic Substitution | Functionalization of the diethoxyphenyl ring. | Electrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts), Directed Ortho-Metalation |

| Cross-Coupling Reactions | Formation of new carbon-carbon or carbon-heteroatom bonds on the aromatic ring. | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Coupling |

N-Functionalization represents the most direct approach, where the nucleophilic nitrogen of the morpholine ring can be readily derivatized. This allows for the attachment of a wide array of functional groups and the extension of the molecular scaffold.

Aromatic Substitution on the diethoxyphenyl ring provides another avenue for elaboration. The ethoxy groups are activating and ortho-, para-directing, influencing the regioselectivity of electrophilic substitution reactions. This allows for the introduction of new substituents onto the aromatic core, which can then be further modified.

Cross-Coupling Reactions are powerful methods for constructing complex molecular architectures. By first introducing a handle (e.g., a halogen) onto the diethoxyphenyl ring, a variety of coupling partners can be introduced, leading to the formation of biaryl systems, extended conjugated systems, and other complex structures.

These strategies, often used in combination, provide a versatile toolkit for chemists to integrate the this compound moiety into a diverse range of larger molecular designs.

Utilization in the Design of Functionally Active Scaffolds

The morpholine scaffold is a common feature in a multitude of biologically active compounds, including approved drugs. researchgate.netresearchgate.net Its presence can positively influence pharmacokinetic properties and provide a key interaction point with biological targets. The this compound unit, in particular, has been explored as a key building block in the design of functionally active scaffolds, notably in the area of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. nih.gov The quinazoline scaffold is a well-established core for many kinase inhibitors. nih.gov Synthetic strategies have been developed to prepare 4-morpholino-2-phenylquinazolines and related derivatives as potent and selective inhibitors of PI3 kinase p110α. nih.gov While this study focused on a phenyl-substituted morpholine, the synthetic routes are adaptable for the inclusion of the 2,5-diethoxyphenyl group, suggesting that this compound could be a valuable precursor for novel kinase inhibitors. The diethoxy substitution pattern could offer opportunities for modulating selectivity and potency through specific interactions within the kinase active site.

GPCR Ligands: G-protein coupled receptors are another major family of drug targets, involved in a vast array of physiological processes. nih.govfrontiersin.orgecust.edu.cn The design of ligands with specific activity profiles at GPCRs is a significant area of research. The structural features of this compound, including its basic nitrogen and substituted aromatic ring, make it an attractive starting point for the synthesis of novel GPCR ligands. The morpholine ring can act as a key pharmacophoric element, while the diethoxyphenyl group can be modified to fine-tune receptor affinity and selectivity.

The utilization of this compound in the design of such functionally active scaffolds highlights its importance as a versatile building block in modern medicinal chemistry. Its ability to be readily incorporated into diverse and complex molecular architectures provides a powerful platform for the discovery of new therapeutic agents. researchgate.netmdpi.com

Green Chemistry Perspectives in the Synthesis and Study of Arylmorpholines

Development of Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of arylmorpholines often involve the use of harsh reagents, toxic solvents, and energy-intensive conditions. Green chemistry principles guide the development of alternative routes that minimize environmental impact and enhance safety. researchgate.net

Solvent-Free or Alternative Solvent Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. Research into solvent-free reaction conditions has shown significant promise.

Solvent-Free Approaches: Microwave-assisted organic synthesis (MAOS) under solvent-free conditions is a powerful technique for accelerating chemical reactions while minimizing waste. For instance, the synthesis of 2,5-dimethoxyphenylamino-1,3,5-triazine derivatives has been successfully achieved using microwave irradiation without any solvent. researchgate.net This method offers higher yields and simpler work-up procedures. researchgate.net A similar strategy could be envisioned for the synthesis of 4-(2,5-Diethoxyphenyl)morpholine, where 2,5-diethoxyaniline (B165579) is reacted with a suitable morpholine (B109124) precursor under solvent-free microwave conditions.

Ball milling is another mechanochemical technique that enables solvent-free reactions. The N-arylation of amines with arylboronic acids has been demonstrated under ball milling conditions, offering advantages such as high efficiency, simple work-up, and eco-friendliness. rsc.org

Alternative Solvents: When a solvent is necessary, the focus shifts to greener alternatives like water, supercritical fluids, or ionic liquids. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the direct N-arylation of amines in water can be challenging, the use of specific catalysts and reaction conditions can facilitate such transformations, highlighting the potential for aqueous-phase synthesis of arylmorpholines.

The following table summarizes various synthetic approaches for N-arylation, comparing traditional methods with greener alternatives.

| Method | Catalyst/Reagents | Solvent | Key Advantages | Relevant Compounds |

| Traditional Synthesis | Pd or Cu catalysts | Dioxane, Toluene | Well-established | Various anilines and aryl halides |

| Microwave-Assisted Synthesis | None | Solvent-Free | Rapid, high yield, reduced waste | 2,5-dimethoxyphenylamino-1,3,5-triazines researchgate.net |

| Ball Milling | None | Solvent-Free | Eco-friendly, simple work-up | Aromatic amines rsc.org |

| Aqueous Synthesis | Cu₂O-SiO₂ | Water | Low environmental impact, recyclable catalyst | N-benzylated primary and secondary amines researchgate.net |

This table is generated based on data from related synthetic methodologies and provides a conceptual framework for the green synthesis of this compound.

Catalyst-Free Methodologies

The development of catalyst-free reactions is a significant goal in green chemistry, as it avoids the use of often expensive and toxic heavy metals.

Recent studies have shown that the N-arylation of amines can be achieved without a transition-metal catalyst. nih.govchemistryviews.org One such method involves the use of a strong base, like lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the amine, which then reacts with an unactivated fluorobenzene (B45895) derivative. nih.govchemistryviews.org This approach has been successfully used to synthesize complex molecules like the antidepressant Vortioxetine. nih.govchemistryviews.org This base-controlled, catalyst-free N-arylation could potentially be applied to the synthesis of this compound from 1,4-difluoro-2,5-diethoxybenzene and morpholine.

Another catalyst-free approach involves the reaction of o-silylaryl triflates with amines in the presence of cesium fluoride (B91410) (CsF). nih.gov This method proceeds under mild conditions and tolerates a wide variety of functional groups, offering a viable route for the synthesis of N-arylated compounds. nih.gov

Microwave-assisted, catalyst-free, three-component synthesis has also been reported for nitrogen-containing heterocycles, showcasing the potential for innovative, streamlined, and green synthetic pathways. oeducat.org

Atom Economy and Reaction Efficiency Considerations for Sustainable Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.orgprimescholars.com A higher atom economy signifies a more sustainable process with less waste generation. oeducat.org

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 primescholars.com

Let's consider a hypothetical, yet traditional, synthesis of this compound to illustrate the concept of atom economy. A plausible route is the reaction of 2,5-diethoxyaniline with bis(2-chloroethyl) ether.

Reaction: 2,5-diethoxyaniline + bis(2-chloroethyl) ether → this compound + 2 HCl

To calculate the atom economy, we need the molecular weights of the reactants and the desired product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,5-diethoxyaniline | C₁₀H₁₅NO₂ | 181.23 |

| bis(2-chloroethyl) ether | C₄H₈Cl₂O | 143.01 |

| This compound | C₁₄H₂₁NO₃ | 251.32 |

| Hydrogen Chloride (byproduct) | HCl | 36.46 |

This table contains the necessary data for the atom economy calculation.

Calculation:

Molecular Weight of Desired Product: 251.32 g/mol

Sum of Molecular Weights of Reactants: 181.23 g/mol + 143.01 g/mol = 324.24 g/mol

% Atom Economy = (251.32 / 324.24) x 100 ≈ 77.5%

This calculation shows that, even with a 100% chemical yield, a significant portion of the reactant mass is lost as a byproduct (in this case, HCl, which would be neutralized by a base, adding to the waste stream).

In contrast, an ideal addition reaction, where all reactant atoms are incorporated into the final product, would have an atom economy of 100%. While not always feasible, striving for reaction types with higher intrinsic atom economy, such as additions and rearrangements over substitutions and eliminations, is a key goal for sustainable synthesis. scranton.edu The development of synthetic routes with high atom economy is crucial for reducing waste, conserving resources, and minimizing the environmental footprint of chemical manufacturing. oeducat.orgprimescholars.com

Emerging Research Directions and Future Outlook

Integration of Computational and Experimental Methodologies for Rational Design

The future of developing novel analogues of 4-(2,5-Diethoxyphenyl)morpholine lies in the powerful synergy between computational modeling and experimental validation. This integrated approach, often termed rational design, moves beyond traditional trial-and-error synthesis to a more predictive and efficient process for creating molecules with tailored properties.

Computational chemistry offers a suite of tools to predict molecular behavior before a compound is ever synthesized. numberanalytics.com Techniques like Density Functional Theory (DFT) can elucidate the electronic structure, while molecular dynamics (MD) simulations predict the conformational preferences of the morpholine (B109124) ring and the orientation of the diethoxyphenyl substituent. numberanalytics.com For instance, computational studies on similar heterocyclic systems, like morphine derivatives, have been used to calculate properties such as pKa, which is crucial for predicting a molecule's behavior in biological systems at different pH levels. nih.gov This approach could be used to design this compound derivatives that target specific biological environments. nih.gov

Molecular docking simulations are another critical component, allowing researchers to model the interaction of designed ligands with biological targets, such as enzymes or receptors. nih.gov By predicting binding affinities and modes, scientists can prioritize the synthesis of compounds most likely to exhibit desired biological activity. This strategy has been successfully applied to the design of new phenylpiperazine derivatives as potential anticancer agents, where docking studies guided the selection of substituents to enhance interaction with topoisomerase IIα. nih.gov

The true power of this approach is realized when computational predictions are coupled with experimental data in an iterative cycle. Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its biological activity, provide essential feedback for refining computational models. mdpi.communi.cz Experimental techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide concrete data on the conformation and structure of synthesized molecules, which can be compared against computational predictions to validate and improve the models. numberanalytics.comnumberanalytics.com This iterative loop of design, synthesis, testing, and model refinement accelerates the discovery of lead compounds with enhanced efficacy and selectivity.

Table 1: Methodologies in the Rational Design of Bioactive Molecules

| Methodology Type | Specific Technique | Application in Designing Derivatives | Relevant Findings/Insights |

| Computational | Density Functional Theory (DFT) | Predict electronic structure, reactivity, and spectroscopic properties. numberanalytics.com | Provides insights into molecular stability and potential reaction pathways. |

| Molecular Dynamics (MD) | Simulate conformational flexibility and interactions with solvent or receptors over time. numberanalytics.com | Helps understand how the molecule behaves in a dynamic biological environment. | |

| Molecular Docking | Predict binding affinity and orientation of a ligand within a target protein's active site. nih.govnih.gov | Prioritizes synthetic candidates based on predicted biological activity. | |

| Experimental | Structure-Activity Relationship (SAR) | Correlate structural modifications with changes in biological or chemical properties. mdpi.comnih.gov | Identifies key functional groups and structural motifs responsible for activity. |

| NMR & IR Spectroscopy | Determine the precise 3D structure and conformation of synthesized molecules. numberanalytics.comnumberanalytics.com | Validates computational models and confirms the identity of reaction products. | |

| Biological Assays (e.g., IC₅₀) | Quantify the biological potency of new derivatives against a specific target. mdpi.com | Provides essential data for SAR studies and confirms the success of the design strategy. |

Exploration of Novel Reaction Pathways and Catalysis

While classical methods for synthesizing morpholines exist, the future lies in developing more efficient, selective, and sustainable reaction pathways. Modern catalysis is at the forefront of this endeavor, offering innovative strategies to construct the this compound core and its derivatives. osi.lvresearchgate.net

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds. researchgate.net Palladium-catalyzed methods, such as the Wacker-type aerobic oxidative cyclization, provide access to various morpholines under relatively mild conditions. organic-chemistry.org Similarly, copper- and iron-catalyzed reactions have emerged as powerful tools. For example, a copper-catalyzed three-component reaction using amino alcohols, aldehydes, and diazomalonates enables the efficient synthesis of highly substituted, unprotected morpholines. nih.gov Iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from precursors containing an allylic alcohol. organic-chemistry.org These methods offer pathways to create complex substitution patterns on the morpholine ring that are difficult to achieve with traditional chemistry.

Photocatalysis represents a particularly green and powerful approach, using visible light to drive chemical transformations. figshare.comacs.org Recent breakthroughs include the development of photocatalytic, diastereoselective annulation strategies to synthesize 2-aryl morpholines directly from simple starting materials. figshare.comacs.orgacs.org These reactions often proceed through radical cation intermediates and can achieve high yields and stereoselectivity, providing a modular route to complex morpholine scaffolds. acs.orgacs.org The use of morpholine-based buffers, such as MOPS, has also been shown to promote photoinduced enzymatic reactions, highlighting the dual role these structures can play in catalytic systems. nih.gov

Organocatalysis , which uses small organic molecules as catalysts, offers a metal-free alternative for synthesis. While enamines formed from morpholine have traditionally been considered less reactive, recent studies have shown that specifically designed β-morpholine amino acids can be highly efficient catalysts for reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov Furthermore, morpholine itself can act as an effective and inexpensive base catalyst for multicomponent reactions to form other heterocyclic systems, such as 4H-chromenes. arkat-usa.org These findings open the door to new, sustainable catalytic cycles for producing morpholine derivatives.

Table 2: Modern Catalytic Approaches for Morpholine Synthesis

| Catalytic Strategy | Catalyst/System Example | Key Advantages | Potential Application for Target Compound |

| Transition-Metal Catalysis | Palladium (e.g., Pd(DMSO)₂(TFA)₂) organic-chemistry.org | High efficiency, access to diverse heterocycles. | Wacker-type cyclization of an appropriate N-alkenyl-2,5-diethoxyaniline precursor. |

| Copper (e.g., Cu(I) complexes) nih.gov | Enables multicomponent reactions, forms highly substituted products. | Three-component reaction of an amino alcohol, an aldehyde, and a diazo compound to build the morpholine core. | |

| Iron (e.g., Fe(III) salts) organic-chemistry.org | Inexpensive, environmentally benign, diastereoselective. | Diastereoselective cyclization of an allylic alcohol-substituted amine. | |

| Photocatalysis | Visible-light-activated photocatalysts figshare.comacs.org | Uses light as a traceless reagent, enables unique C-H functionalization. | Diastereoselective annulation to form the 2-aryl morpholine structure from an imine and an alkene. |

| Organocatalysis | β-morpholine amino acids nih.gov | Metal-free, enantioselective, mimics natural enzymes. | Asymmetric synthesis of chiral morpholine derivatives. |

| Morpholine (as a base catalyst) arkat-usa.org | Inexpensive, readily available, simple reaction conditions. | Could facilitate condensation or cyclization steps in a multi-step synthesis. |

Advanced Characterization Techniques for In Situ Monitoring of Reactions

To fully exploit novel reaction pathways, a deep understanding of reaction kinetics and mechanisms is essential. Advanced analytical techniques that allow for the in situ (in the reaction mixture) monitoring of chemical processes in real-time are transforming chemical synthesis. mt.com These methods provide a continuous stream of data, revealing the transient behavior of reactants, intermediates, and products without the need for disruptive sampling. perkinelmer.com

Spectroscopic methods are the workhorses of in situ analysis. numberanalytics.comnumberanalytics.com

FTIR and Raman Spectroscopy: These techniques monitor changes in molecular vibrations. numberanalytics.com For the synthesis of this compound, FTIR could track the consumption of a carbonyl group in a starting material or the formation of the C-O-C ether bonds in the morpholine ring. perkinelmer.comnumberanalytics.com Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and can quantify reaction progress by tracking the disappearance of characteristic peaks, such as a nitro group stretch during a reduction. acs.org

NMR Spectroscopy: In situ NMR provides detailed structural information about all species in a reaction mixture, making it invaluable for identifying short-lived intermediates and elucidating complex reaction mechanisms. ed.ac.uk While challenges exist for heterogeneous (solid-liquid) reactions, new devices are being developed to enable efficient mixing within the NMR spectrometer, expanding the scope of this powerful technique. ed.ac.uk

Near-Infrared (NIR) Spectroscopy: NIR is well-suited for parallel reaction monitoring, allowing researchers to quickly screen multiple reaction conditions simultaneously. acs.org Combined with multivariate data analysis, NIR can provide semiquantitative concentration profiles, accelerating the optimization of reaction parameters like catalyst loading or temperature. acs.org

Mass Spectrometry (MS) techniques, such as Direct Analysis in Real Time (DART-MS), allow for the direct and quantitative monitoring of reaction components under heterogeneous conditions, overcoming the sampling challenges that can plague traditional methods like HPLC. nih.gov This provides a powerful way to determine reaction kinetics with high accuracy. nih.gov

The application of these Process Analytical Technologies (PAT) generates data-rich experiments that lead to a profound understanding of the reaction landscape. mt.com By precisely tracking concentration changes over time, researchers can determine reaction orders, identify catalyst deactivation pathways, and optimize conditions to maximize yield and purity for the synthesis of this compound and its derivatives. perkinelmer.com

Table 3: Advanced Techniques for In Situ Reaction Monitoring

| Technique | Principle of Operation | Information Gained | Applicability to Morpholine Synthesis |

| FTIR Spectroscopy | Measures absorption of infrared light due to molecular vibrations. numberanalytics.com | Real-time concentration of reactants/products, functional group analysis. | Monitoring the disappearance of starting material functional groups (e.g., C=O, -OH) and appearance of product bands (C-N, C-O-C). perkinelmer.com |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light from molecular vibrations. acs.org | Complements FTIR, excellent for aqueous and biphasic systems, quantitative analysis. | Tracking specific vibrational modes, such as aromatic ring substitutions or nitro group reductions, in real-time. acs.org |

| NMR Spectroscopy | Measures the nuclear spin states of atoms in a magnetic field. numberanalytics.comed.ac.uk | Detailed structural information, identification of intermediates, mechanistic insights. | Unambiguous identification of all soluble species in the reaction, including transient intermediates and byproducts. ed.ac.uk |

| Mass Spectrometry (DART-MS) | Ambient ionization followed by mass-to-charge ratio analysis. nih.gov | Direct analysis of reaction mixtures, kinetic profiling, high sensitivity. | Quantitative monitoring of heterogeneous catalytic reactions without sample workup. nih.gov |

| Near-Infrared (NIR) Spectroscopy | Measures overtones and combination bands of molecular vibrations. acs.org | High-throughput screening, qualitative and semiquantitative reaction profiles. | Rapidly screening catalyst performance and reaction conditions in parallel microscale experiments. acs.org |

Q & A

Basic: What are the standard synthetic routes for 4-(2,5-Diethoxyphenyl)morpholine, and how are key intermediates characterized?

The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, a nitro-substituted precursor (e.g., 4-(2,5-Diethoxy-4-nitrophenyl)morpholine) may undergo reduction to yield the target compound. Key intermediates are characterized using HPLC (to monitor purity) and NMR spectroscopy (to confirm substitution patterns and morpholine ring integrity) .

Advanced: How can solvent polarity and temperature gradients optimize the yield of this compound in catalytic reactions?

Yield optimization often involves screening solvents (e.g., DMF, THF) to stabilize transition states and varying temperatures (e.g., 60–120°C) to balance reaction kinetics and side-product formation. For example, a study on analogous morpholine derivatives showed a 20% yield increase in DMF at 80°C compared to THF . Statistical tools like Design of Experiments (DoE) are recommended for multi-variable analysis .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

- ¹H/¹³C NMR : To resolve ethoxy (-OCH₂CH₃) and morpholine ring protons (δ 3.5–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₁NO₃).

- FT-IR : Identifies ether (C-O-C, ~1100 cm⁻¹) and morpholine ring vibrations .

Advanced: How do crystallographic data resolve contradictions in reported melting points for morpholine derivatives?

X-ray crystallography (e.g., single-crystal studies on 4-(2,5-Dihexyloxyphenyl)benzoic acid) provides precise lattice parameters and intermolecular interactions (e.g., hydrogen bonding) that influence melting behavior. Discrepancies in melting points (e.g., ±5°C) may arise from polymorphism or impurities, which can be quantified via DSC (Differential Scanning Calorimetry) .

Basic: What role does this compound play in pharmaceutical intermediate synthesis?

The compound’s ethoxy and morpholine groups enhance solubility and bioavailability, making it a scaffold for kinase inhibitors or antimicrobial agents. For instance, analogous structures are used in biochemical assays to study enzyme-substrate interactions .

Advanced: What in silico methods predict the metabolic stability of this compound derivatives?

Density Functional Theory (DFT) calculations model electron density distributions to predict sites of oxidative metabolism (e.g., morpholine ring oxidation). Pharmacokinetic software (e.g., SwissADME) estimates metabolic half-lives and CYP450 interactions .

Basic: How is purity assessed during the synthesis of this compound?

- TLC : Monitors reaction progress using silica gel plates (e.g., hexane:ethyl acetate 3:1).

- HPLC : Quantifies impurities (<0.5% as per ICH guidelines) with C18 columns and UV detection .

Advanced: What mechanistic insights explain regioselectivity in the alkylation of morpholine derivatives?

Regioselectivity in alkylation (e.g., ethoxy group placement) is governed by steric hindrance and electronic effects. Computational studies (e.g., Mulliken charge analysis) show that electron-deficient aryl rings favor para-substitution, while bulky groups direct reactions to less hindered positions .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : In airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .

Advanced: How do substituents on the phenyl ring influence the compound’s electronic properties in photochemical studies?

Electron-donating groups (e.g., ethoxy) increase π→π* transition energies, as shown by UV-Vis spectroscopy (λmax shifts from 270 nm to 290 nm). Time-Dependent DFT (TD-DFT) simulations correlate these shifts with HOMO-LUMO gaps, aiding in designing light-activated prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products